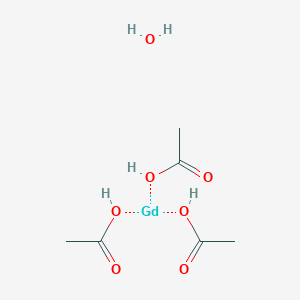

Gadolinium(III) acetate hydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

acetic acid;gadolinium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Gd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPUMMSAJAYYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Gd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14GdO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100587-93-7 | |

| Record name | Gadolinium(III) acetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Gadolinium(III) Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of gadolinium(III) acetate hydrate. It is designed to be a vital resource for researchers, scientists, and professionals involved in drug development and materials science who utilize gadolinium compounds. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations of key processes and pathways to facilitate a deeper understanding of this compound.

Core Physical and Chemical Properties

This compound is a salt of the rare earth element gadolinium and acetic acid. It typically appears as a white to off-white crystalline solid.[1] This compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2] It is a crucial precursor in the synthesis of various advanced materials and is noted for its paramagnetic properties, which are leveraged in applications such as magnetic resonance imaging (MRI).[1][3]

There is some variability in the reported degree of hydration for this compound. While often represented with a general formula Gd(CH₃CO₂)₃·xH₂O, the tetrahydrate, Gd(CH₃CO₂)₃·4H₂O, is a commonly cited form.[3][4] This variation in water content can affect properties such as molecular weight and should be considered when precise stoichiometric calculations are required.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. Note that values can vary depending on the degree of hydration.

| Property | Value | References |

| Chemical Formula | Gd(CH₃CO₂)₃·xH₂O | [3][5] |

| Gd(CH₃CO₂)₃·4H₂O (tetrahydrate) | [4] | |

| C₆H₁₄GdO₇ (illustrative hydrate) | [6] | |

| Molecular Weight | 334.38 g/mol (anhydrous basis) | [3][5] |

| 406.44 g/mol (tetrahydrate) | [4] | |

| 355.42 g/mol (for C₆H₁₄GdO₇) | [6] | |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Solubility | Soluble in water | [1][7] |

| Density | 1.611 g/cm³ (tetrahydrate) | [4] |

| Melting/Decomposition Point | Decomposes upon heating. The tetrahydrate decomposes at 150 °C, while the anhydrous form decomposes at 450 °C. | [4] |

| Magnetic Properties | Paramagnetic | [4] |

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of the physical properties of this compound. Below are detailed protocols for its synthesis and the characterization of key physical attributes.

Synthesis of Gadolinium(III) Acetate Tetrahydrate

This protocol describes a common laboratory-scale synthesis from gadolinium(III) oxide and acetic acid.[4][8]

Materials:

-

Gadolinium(III) oxide (Gd₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Reaction flask with reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Vacuum drying oven

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a reaction flask, combine a stoichiometric amount of gadolinium(III) oxide with an excess of glacial acetic acid and a small amount of deionized water. For example, 0.001 mol of Gd₂O₃ can be reacted with 40 mL of glacial acetic acid.[8]

-

Reflux: Heat the mixture to a reflux temperature of 60-120°C with continuous stirring.[8] Maintain reflux until the gadolinium oxide has completely dissolved and the solution becomes clear.

-

Crystallization: Stop heating and allow the solution to cool to room temperature. The product can be crystallized by slow evaporation of the solvent.

-

Isolation: For a more rapid isolation, the solvent can be removed using a rotary evaporator until a solid product is obtained.[8]

-

Drying: The resulting solid is then thoroughly dried in a vacuum oven to remove any residual acetic acid and water to yield the final white powder of this compound.[8]

Determination of Thermal Decomposition Point via Thermogravimetric Analysis (TGA)

TGA is a standard technique to determine the thermal stability and decomposition profile of hydrated salts.

Equipment:

-

Thermogravimetric Analyzer

-

Sample pans (e.g., alumina)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (10-15 mg) of this compound into a TGA sample pan.[9]

-

Instrument Setup: Place the sample in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 40 mL/min) to prevent oxidative decomposition.[9]

-

Thermal Program: Heat the sample at a constant rate, for example, 10°C/min, over a temperature range that encompasses the expected decomposition (e.g., from room temperature to 800°C).[9]

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of a significant mass loss event corresponds to the decomposition point. For hydrated salts, initial mass loss steps will correspond to the loss of water molecules, followed by the decomposition of the anhydrous acetate at higher temperatures.

Determination of Solubility (Gravimetric Method)

This protocol provides a reliable method for determining the solubility of this compound in water.

Materials and Equipment:

-

This compound

-

Deionized water

-

Thermostatic shaker or magnetic stirrer

-

Analytical balance

-

Drying oven

-

Filtration apparatus with a known pore size

-

Volumetric flask and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Equilibration: Seal the flask and place it in a thermostatic shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Filtration: Carefully filter a known volume of the saturated solution to remove any undissolved solid.

-

Evaporation and Weighing: Transfer the filtered solution to a pre-weighed evaporating dish and heat it in a drying oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 100-110°C).

-

Constant Mass: Continue drying until a constant mass of the dried gadolinium(III) acetate is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the filtrate.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent physical characterization of this compound.

Caption: A flowchart illustrating the synthesis and physical characterization of this compound.

Cellular Toxicity Pathways of Gadolinium Ions (Gd³⁺)

While gadolinium(III) acetate itself is not directly involved in signaling pathways, the potential release of free gadolinium ions (Gd³⁺) from gadolinium-based compounds is a concern in biological systems. Free Gd³⁺ can interfere with cellular processes, notably by competing with calcium ions (Ca²⁺) due to their similar ionic radii.[10] This can lead to cellular toxicity through various mechanisms.[11]

Caption: A diagram showing potential cellular toxicity pathways initiated by free gadolinium ions (Gd³⁺).

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 100587-93-7: this compound [cymitquimica.com]

- 3. radiopaedia.org [radiopaedia.org]

- 4. Gadolinium acetate - Crystal growing [en.crystalls.info]

- 5. scbt.com [scbt.com]

- 6. This compound | C6H14GdO7 | CID 71311437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tdcommons.org [tdcommons.org]

- 8. CN103992217A - Gadolinium acetate synthesis method with simple process - Google Patents [patents.google.com]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. mriquestions.com [mriquestions.com]

- 11. Cellular and Molecular Pathways Underlying the Nephrotoxicity of Gadolinium - PubMed [pubmed.ncbi.nlm.nih.gov]

Gadolinium(III) Acetate Hydrate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 100587-93-7

An In-depth Review of its Properties, Synthesis, and Applications in Scientific Research

Gadolinium(III) acetate hydrate is an inorganic compound that serves as a crucial precursor and versatile tool in various scientific and biomedical fields. Its unique paramagnetic properties, stemming from the gadolinium ion (Gd³⁺), make it a cornerstone in the development of contrast agents for Magnetic Resonance Imaging (MRI). Beyond its well-established role in medical imaging, this compound is increasingly utilized in the synthesis of advanced nanomaterials and as a catalyst in organic reactions. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical characteristics, synthesis protocols, and its impact on biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water.[1][2] While the CAS number 100587-93-7 refers to the hydrated form, the exact number of water molecules can vary. The most commonly cited and stable form is the tetrahydrate, Gadolinium(III) acetate tetrahydrate.

| Property | Data |

| Molecular Formula | Gd(CH₃CO₂)₃ · 4H₂O (for the tetrahydrate) |

| Molecular Weight | 406.44 g/mol (for the tetrahydrate)[3] |

| Anhydrous Molecular Weight | 334.38 g/mol [4] |

| Appearance | White crystalline solid[5][6] |

| Density | 1.611 g/cm³ (for the tetrahydrate)[3] |

| Water Solubility | 11.6 g/100 mL at 25°C (for the tetrahydrate)[7] |

| Synonyms | Gadolinium acetate hydrate, Gadolinium triacetate hydrate[4] |

Synthesis of this compound: An Experimental Protocol

A common and straightforward method for the synthesis of this compound involves the reaction of gadolinium(III) oxide with acetic acid. The following protocol is adapted from established synthesis procedures.[8][9]

Materials:

-

Gadolinium(III) oxide (Gd₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Reactor with reflux condenser and stirring mechanism

-

Rotary evaporator

-

Vacuum drying oven

Procedure:

-

Reaction Setup: In a suitable reactor equipped with a reflux condenser and a magnetic stirrer, combine 35-45 mL of glacial acetic acid with 0.0008-0.0012 mol of gadolinium(III) oxide.[9]

-

Reflux: Heat the mixture to a temperature between 60-120°C and maintain reflux with continuous stirring. The reaction is typically complete when the solid gadolinium oxide has fully dissolved, and the solution becomes transparent.[9]

-

Hydration: After the initial reaction, add 5.0-7.0 mL of deionized water to the reaction mixture and continue stirring at 60-120°C until the solution is clear.[9]

-

Isolation: Once the reaction is complete, stop the heating. Remove the acetic acid and water using a rotary evaporator until a solid product is obtained.[9]

-

Drying: Dry the resulting white powder under vacuum to yield this compound.[9]

References

- 1. Caspase‑dependent apoptotic death by gadolinium chloride (GdCl3) via reactive oxygen species production and MAPK signaling in rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gadolinium(III) acetate 99.9 trace metals 100587-93-7 [sigmaaldrich.com]

- 3. Gadolinium-based contrast agent accelerates the migration of astrocyte via integrin αvβ3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt Signaling Requires the Sequestration of Glycogen Synthase Kinase 3 inside Multivesicular Endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Motexafin gadolinium generates reactive oxygen species and induces apoptosis in sensitive and highly resistant multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review [mdpi.com]

- 8. CN103992217A - Gadolinium acetate synthesis method with simple process - Google Patents [patents.google.com]

- 9. iscientific.org [iscientific.org]

A Technical Guide to the Synthesis of Gadolinium(III) Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of gadolinium(III) acetate hydrate, a key precursor in the development of gadolinium-based contrast agents for magnetic resonance imaging (MRI) and other advanced materials. This document details the prevalent synthetic methodologies, comprehensive experimental protocols, and essential characterization data to support research and development in this field.

Introduction

This compound (Gd(CH₃COO)₃·xH₂O) is a white, crystalline solid that is soluble in water. Its paramagnetic properties, derived from the seven unpaired electrons of the Gd³⁺ ion, make it a valuable starting material for various applications, including MRI contrast agents, phosphors, and catalysts.[1][2] The synthesis of high-purity this compound is a critical first step in the production of these advanced materials. This guide focuses on the most common and reliable methods for its preparation.

Synthetic Pathways

The most widely employed method for synthesizing this compound is the reaction of gadolinium(III) oxide (Gd₂O₃) with acetic acid. Alternative precursors such as gadolinium(III) carbonate (Gd₂(CO₃)₃) or gadolinium(III) hydroxide (Gd(OH)₃) can also be utilized.

Synthesis from Gadolinium(III) Oxide

The reaction of gadolinium(III) oxide with acetic acid is a straightforward and effective method for producing gadolinium(III) acetate. The general chemical equation for this reaction is:

Gd₂O₃ + 6CH₃COOH → 2Gd(CH₃COO)₃ + 3H₂O

A visual representation of this synthetic pathway is provided below.

References

An In-depth Technical Guide to the Aqueous Solubility of Gadolinium(III) Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of Gadolinium(III) acetate hydrate, a compound of significant interest in medical imaging and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in aqueous solutions.

Quantitative Solubility Data

The solubility of this compound in water is a critical parameter for its various applications, particularly in the formulation of contrast agents for Magnetic Resonance Imaging (MRI). The available quantitative data for the solubility of this compound in water is summarized in the table below. It is important to note that the degree of hydration of the solid-state material can influence its solubility.

| Compound Name | Formula | Temperature (°C) | Solubility ( g/100 g H₂O) |

| Gadolinium(III) acetate tetrahydrate | Gd(CH₃COO)₃ · 4H₂O | 25 | 11.6 |

| Gadolinium(III) acetate (anhydrous) | Gd(CH₃COO)₃ | 25 | 9.7 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the aqueous solubility of this compound. This protocol is based on the widely accepted gravimetric method for determining the solubility of a solid in a liquid.

Materials and Equipment

-

This compound (of known purity)

-

Deionized or distilled water

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or shaker with temperature control

-

Calibrated thermometer or temperature probe

-

Borosilicate glass flasks with stoppers

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm pore size, chemically inert)

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of deionized water in a glass flask. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25°C).

-

Continuously agitate the mixture using a magnetic stirrer for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to take measurements at different time points to confirm that the concentration of the solution has stabilized.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a pre-warmed syringe to prevent precipitation due to temperature changes.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, dry, pre-weighed container. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtrate to determine the mass of the collected saturated solution.

-

Place the container in a drying oven at a temperature sufficient to evaporate the water without decomposing the this compound. A preliminary thermogravimetric analysis (TGA) is recommended to determine the decomposition temperature.

-

Once the water has completely evaporated, transfer the container to a desiccator to cool to room temperature.

-

Weigh the container with the dried this compound.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 g H₂O) = (Mass of dried solute / Mass of water) x 100

Where:

-

Mass of dried solute = (Mass of container + dried solute) - (Mass of empty container)

-

Mass of water = (Mass of container + filtrate) - (Mass of container + dried solute)

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the aqueous solubility of this compound.

Navigating the Solubility of Gadolinium(III) Acetate Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadolinium(III) acetate hydrate (Gd(CH₃COO)₃·xH₂O) is a key gadolinium salt utilized in the synthesis of advanced materials and as a precursor for MRI contrast agents. While its aqueous solubility is well-documented, quantitative data on its behavior in organic solvents remains scarce in publicly available literature. This technical guide provides a comprehensive overview of the current state of knowledge, outlines a detailed experimental protocol for determining its solubility in organic media, and offers a comparative look at related rare-earth acetates to inform formulation and synthesis strategies.

Introduction

This compound is a white crystalline solid that is known to be soluble in water.[1][2][3] This property is fundamental to its use in various aqueous-based applications. However, the increasing use of gadolinium compounds in the synthesis of metal-organic frameworks (MOFs) and other advanced materials often necessitates the use of organic solvents.[4] A thorough understanding of the solubility of this compound in these non-aqueous media is therefore critical for optimizing reaction conditions, controlling crystallization, and developing novel formulations. This guide addresses the current information gap by providing a practical framework for researchers to assess its solubility.

Quantitative Solubility Data

A comprehensive review of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). The available data is primarily for its solubility in water.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Gadolinium(III) acetate tetrahydrate | Water | 25 | 11.6 |

Table 1: Quantitative Solubility Data for this compound.

Comparative Solubility of Rare-Earth Acetates

In the absence of direct data for this compound, examining the solubility of other rare-earth acetates can provide valuable insights. It is important to note that solubility can be significantly influenced by the degree of hydration and the specific lanthanide element.

-

Anhydrous lanthanum acetate is reported to be soluble in ethanol.[5]

-

The hydrate form of cerium(III) acetate is reportedly insoluble in ethanol.[5]

This limited information underscores the difficulty in predicting the solubility of this compound in organic solvents and highlights the necessity for empirical determination.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal saturation method. This method involves creating a saturated solution at a constant temperature, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solid.[6][7][8]

4.1. Materials and Equipment

-

This compound (of known purity)

-

Anhydrous organic solvent of choice (e.g., methanol, ethanol, DMSO, DMF)

-

Temperature-controlled shaker or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or a suitable titration method for gadolinium quantification.

4.2. Procedure

-

Sample Preparation : Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition : Add a known volume or mass of the organic solvent to the vial.

-

Equilibration : Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) to ensure that the solution is fully saturated. Continuous agitation is necessary to facilitate dissolution.

-

Phase Separation : After equilibration, allow the vial to rest in the temperature-controlled environment for several hours to allow the undissolved solid to settle.

-

Sample Extraction : Carefully extract a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any suspended particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Quantification :

-

Gravimetric Method : Dispense the filtered aliquot into a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried residue is achieved. The mass of the residue corresponds to the amount of dissolved gadolinium acetate.

-

Spectroscopic Method (ICP-OES) : Dilute the filtered aliquot with a suitable solvent to a known volume. Analyze the concentration of gadolinium in the diluted solution using ICP-OES. This method is highly sensitive and accurate for metal ion quantification.

-

Titration Method : The concentration of gadolinium in the filtered aliquot can also be determined by complexometric titration with a standardized EDTA solution.[8]

-

4.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Solubility ( g/100 g solvent) = (mass of dissolved Gd(CH₃COO)₃·xH₂O / mass of solvent) × 100

-

Solubility (mol/L) = moles of dissolved Gd(CH₃COO)₃·xH₂O / volume of solution (L)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

References

- 1. CAS 100587-93-7: this compound [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound CAS#: 100587-93-7 [chemicalbook.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. srdata.nist.gov [srdata.nist.gov]

An In-depth Technical Guide to the Thermal Decomposition of Gadolinium(III) Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of gadolinium(III) acetate hydrate, a process of significant interest in the synthesis of gadolinium-based materials, including nanoparticles for magnetic resonance imaging (MRI) contrast agents.[1][2] The thermal treatment of this precursor leads to the formation of gadolinium oxide, a stable compound with various applications.[3] This document outlines the key decomposition stages, quantitative data derived from thermal analysis, and detailed experimental protocols.

Core Concepts of Thermal Decomposition

The thermal decomposition of this compound is a multi-step process involving dehydration, decomposition of the anhydrous salt, and the formation of intermediate species before yielding the final gadolinium oxide product.[3] The precise nature of the intermediate products and the temperatures at which these transformations occur are critical parameters for controlling the properties of the final material.

Quantitative Data from Thermal Analysis

The following table summarizes the key stages and associated temperature ranges for the thermal decomposition of this compound. The process typically begins with the loss of water molecules, followed by the decomposition of the acetate groups, leading to the formation of an oxycarbonate intermediate, and finally, gadolinium oxide.

| Stage | Process | Temperature Range (°C) | Intermediate/Final Product |

| 1 | Dehydration | < 120 °C | Anhydrous Gadolinium(III) Acetate |

| 2 | Decomposition to Oxycarbonate | 400 - 500 °C | Gadolinium(III) Oxycarbonate ((GdO)₂CO₃)[3] |

| 3 | Decomposition to Oxide | 600 - 800 °C | Gadolinium(III) Oxide (Gd₂O₃)[3] |

Note: The initial dehydration step is inferred from the behavior of similar lanthanide propionate monohydrates, which undergo dehydration below 120 °C. The specific number of water molecules in the starting this compound can vary.[3]

Experimental Protocols

The investigation of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques provide quantitative information about mass changes and thermal events as a function of temperature.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.

Objective: To determine the temperature ranges and corresponding mass losses for each stage of decomposition.

Methodology:

-

Instrument: A thermobalance capable of precise mass measurement as a function of temperature.

-

Sample Preparation: 10-15 mg of this compound is weighed and placed in a suitable crucible (e.g., alumina, platinum).[4]

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere.

-

Inert Atmosphere: A constant flow of nitrogen or argon (e.g., 40 ml/min) is used to study the intrinsic decomposition pathway without oxidation.[4]

-

Oxidizing Atmosphere: Air can be used to investigate the effects of oxidation on the decomposition process.

-

-

Heating Program:

-

Heating Rate: A common heating rate is 10 °C/min.[4] Slower rates (e.g., 2-5 °C/min) can be employed to enhance the resolution of overlapping decomposition steps.

-

Temperature Range: The sample is heated from ambient temperature to approximately 1000 °C to ensure the complete formation of the final oxide product.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each mass loss event. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

3.2. Differential Thermal Analysis (DTA)

DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program.

Objective: To identify endothermic and exothermic events associated with phase transitions and chemical reactions during decomposition.

Methodology:

-

Instrument: A DTA apparatus, often coupled with a TGA instrument (simultaneous TGA-DTA).

-

Sample and Reference: The this compound sample and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles.

-

Atmosphere and Heating Program: The experimental conditions (atmosphere, heating rate, temperature range) are typically the same as those used for TGA to allow for direct correlation of thermal events with mass changes.

-

Data Analysis: The DTA curve shows peaks corresponding to thermal events. Endothermic peaks typically represent processes such as dehydration and decomposition, while exothermic peaks can indicate oxidative processes.

Visualization of the Decomposition Pathway

The following diagram illustrates the logical workflow of the thermal decomposition of this compound.

Caption: Sequential stages of this compound thermal decomposition.

Concluding Remarks

The thermal decomposition of this compound is a well-defined process that can be effectively characterized by thermal analysis techniques. A thorough understanding of the decomposition pathway, including the formation of the gadolinium(III) oxycarbonate intermediate, is essential for the controlled synthesis of gadolinium oxide with desired properties for various advanced applications. The experimental protocols outlined in this guide provide a robust framework for researchers and professionals working in this field.

References

An In-depth Technical Guide to the Hygroscopic Nature of Gadolinium(III) Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of gadolinium(III) acetate hydrate, a compound of significant interest in various scientific and pharmaceutical applications. Understanding its interaction with atmospheric moisture is critical for ensuring its stability, accurate handling, and optimal performance as a precursor in the synthesis of advanced materials, including magnetic resonance imaging (MRI) contrast agents.

Introduction to this compound

This compound, with the general formula Gd(CH₃COO)₃·xH₂O, is a white to off-white crystalline solid. It is a salt of the rare earth metal gadolinium in its +3 oxidation state and acetic acid. The number of water molecules (x) in its hydrated form can vary, with the tetrahydrate being a commonly cited form.[1] Its solubility in water makes it a versatile starting material for the synthesis of other gadolinium compounds.[2]

The most critical physical property for handling and storage of this compound is its hygroscopicity , the ability to attract and hold water molecules from the surrounding environment.[2] This characteristic necessitates specific storage and handling protocols to maintain the material's integrity and ensure the reliability of experimental results.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The variable water content is a crucial factor to consider in any quantitative work.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Gd(CH₃COO)₃·xH₂O | [4] |

| Molecular Weight | 334.39 g/mol (anhydrous basis) | [4] |

| Appearance | White to off-white crystalline solid | [2][4] |

| Solubility | Soluble in water | [2][5] |

| Hygroscopicity | Hygroscopic | [3] |

| Density | 1.611 g/cm³ | [6] |

Understanding the Hygroscopic Nature

The hygroscopicity of this compound is a significant factor in its practical use. The absorption of atmospheric moisture can lead to changes in its physical state, chemical reactivity, and effective concentration.

Deliquescence

Impact of Hydration on Material Properties

The degree of hydration can significantly influence the properties of this compound. This is particularly important when it is used as a precursor in chemical syntheses. The presence of water can affect reaction kinetics and the morphology of the resulting products, such as gadolinium oxide nanoparticles.[7][8][9] Therefore, accurate determination of the water content is essential for stoichiometric calculations and achieving reproducible results.

Experimental Protocols for Characterizing Hygroscopicity

Several analytical techniques are employed to quantify the hygroscopic nature of materials like this compound. The following sections detail the methodologies for the most relevant experimental protocols.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[10][11] This analysis provides a moisture sorption isotherm, which is a plot of the equilibrium moisture content as a function of RH.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate (i.e., when the rate of mass change, dm/dt , is below a set threshold) before proceeding to the next RH level.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the RH to generate the sorption and desorption isotherms. The shape of the isotherm and the presence of hysteresis (a difference between the sorption and desorption curves) can provide insights into the mechanism of water uptake and any structural changes in the material.[12]

Visualization of DVS Workflow:

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is particularly useful for determining the water content of hydrated salts and studying their thermal decomposition.[13]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-15 mg) is placed in a TGA pan.

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range. For water content analysis, the range would typically start from ambient temperature up to a point where all water is expected to be lost but before the decomposition of the acetate moiety.

-

Data Acquisition: The TGA instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to identify mass loss steps. The temperature at which mass loss occurs indicates the dehydration temperature, and the percentage of mass loss corresponds to the amount of water present in the sample. Multiple mass loss steps may indicate the presence of different types of water molecules (e.g., surface-adsorbed vs. coordinated water).

Visualization of TGA Workflow:

References

- 1. Gadolinium acetate - Wikipedia [en.wikipedia.org]

- 2. CAS 100587-93-7: this compound [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. Gadolinium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Page loading... [wap.guidechem.com]

- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 8. Synthesis of gadolinium oxide nanodisks and gadolinium doped iron oxide nanoparticles for MR contrast agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 10. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 11. skpharmteco.com [skpharmteco.com]

- 12. dorgean.com [dorgean.com]

- 13. researchgate.net [researchgate.net]

Unraveling the Molecular Weight of Gadolinium(III) Acetate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Gadolinium(III) acetate hydrate, a coordination compound of significant interest in medical imaging and materials science, presents a nuanced challenge in the precise determination of its molecular weight. This is primarily due to its hygroscopic nature and the variable number of water molecules present in its crystal structure. This technical guide provides an in-depth analysis of the molecular weight of this compound, offering clarity on its different forms and a detailed protocol for its empirical determination.

Understanding the Variability in Molecular Weight

The chemical formula for gadolinium(III) acetate is Gd(CH₃CO₂)₃. However, it is most commonly available as a hydrate, denoted as Gd(CH₃CO₂)₃ · xH₂O, where 'x' represents a variable number of water molecules. This variation in hydration level directly impacts the molecular weight of the compound. Commercially available this compound is often found as a tetrahydrate (x=4), but other hydrated forms exist, and the exact water content can be influenced by manufacturing processes and storage conditions.

Tabulated Molecular Weight Data

For clarity and ease of comparison, the molecular weights of various forms of gadolinium(III) acetate are summarized in the table below. These values are calculated based on the atomic weights of their constituent elements.

| Compound Form | Chemical Formula | Molecular Weight ( g/mol ) |

| Anhydrous | Gd(C₂H₃O₂)₃ | 334.38[1][2] |

| Monohydrate | Gd(C₂H₃O₂)₃ · H₂O | 352.40[3] |

| Dihydrate | Gd(C₂H₃O₂)₃ · 2H₂O | 370.41 |

| Trihydrate | Gd(C₂H₃O₂)₃ · 3H₂O | 388.43 |

| Tetrahydrate | Gd(C₂H₃O₂)₃ · 4H₂O | 406.44[4] |

Note: The molecular weights for the dihydrate and trihydrate forms are calculated for illustrative purposes, as the tetrahydrate is the more commonly cited hydrated form.

Experimental Determination of Molecular Weight

Given the variability in hydration, the precise molecular weight of a specific batch of this compound must be determined experimentally. Thermogravimetric Analysis (TGA) is a standard and effective method for this purpose.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the water content and, consequently, the accurate molecular weight of a given sample of this compound.

Materials:

-

This compound sample

-

Thermogravimetric Analyzer (TGA)

-

High-purity inert gas (e.g., Nitrogen or Argon)

-

Microbalance

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample using a microbalance. Record the initial mass (m_initial).

-

TGA Instrument Setup:

-

Place the weighed sample in a tared TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a controlled rate, typically 10 °C/min, to a final temperature of approximately 200-250 °C. This temperature is sufficient to drive off the water of hydration without decomposing the anhydrous gadolinium(III) acetate.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature. The TGA thermogram will show a distinct step-wise mass loss corresponding to the dehydration process.

-

Determine the mass of the water lost (m_water) from the thermogram. This is the difference between the initial mass and the mass of the anhydrous residue (m_final).

-

Calculate the percentage of water content: % H₂O = (m_water / m_initial) * 100

-

Determine the number of water molecules (x) per formula unit of gadolinium(III) acetate: x = (m_water / Molecular Weight of H₂O) / ((m_final) / Molecular Weight of Gd(C₂H₃O₂)₃)

-

Calculate the experimental molecular weight of the hydrate: Experimental MW = Molecular Weight of Gd(C₂H₃O₂)₃ + (x * Molecular Weight of H₂O)

-

Logical Workflow and Signaling Pathways

To visualize the logical process of determining the molecular weight and the relationship between the different forms of gadolinium(III) acetate, the following diagrams are provided.

Caption: Experimental workflow for determining the molecular weight of this compound.

Caption: Logical relationship for calculating the molecular weight of a hydrated salt.

References

An In-depth Technical Guide to the Stability and Reactivity of Gadolinium(III) Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of Gadolinium(III) acetate hydrate, a key compound in various research and development applications, including its use as a precursor for MRI contrast agents and in the synthesis of advanced materials. This document details its physical and chemical properties, thermal and chemical stability, and reactivity profile, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1] The compound is soluble in water, a property crucial for its applications in aqueous media.[1][2] While the exact degree of hydration can vary, the tetrahydrate is a common form.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | White to off-white crystalline solid | [1] |

| Molecular Formula | Gd(CH₃COO)₃·xH₂O | [4][5] |

| Molecular Weight | 334.38 g/mol (anhydrous basis) | [6] |

| Density | 1.611 g/cm³ (tetrahydrate) | [3] |

| Solubility in Water | 11.6 g/100 mL at 25 °C (tetrahydrate) | [7] |

| Hygroscopicity | Hygroscopic | [1][8][9] |

Stability Profile

Thermal Stability

This compound exhibits moderate thermal stability, undergoing a multi-step decomposition upon heating. The hydrated form first loses its water of crystallization, followed by the decomposition of the anhydrous acetate salt at higher temperatures. The final decomposition product upon heating in the presence of air is gadolinium(III) oxide (Gd₂O₃).

Table 2: Thermal Decomposition Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss | Product(s) | References |

| Dehydration (tetrahydrate) | ~150 | Variable (depends on initial hydration) | Anhydrous Gadolinium(III) acetate | [10] |

| Decomposition of Anhydrous Acetate | ~450 | - | Gadolinium Oxycarbonate (intermediate) | [11] |

| Final Decomposition | > 600 | - | Gadolinium(III) Oxide (Gd₂O₃) | [11] |

The thermal decomposition pathway of rare earth acetates, including gadolinium acetate, generally proceeds through the formation of an intermediate oxycarbonate species before yielding the final oxide.[11]

Caption: Thermal decomposition pathway of this compound.

Hygroscopicity

As a hygroscopic substance, this compound readily absorbs water from the environment.[1][8][9] This property necessitates storage in a dry, inert atmosphere to maintain its integrity and prevent changes in its hydration state, which can affect its chemical and physical properties.

Stability in Aqueous Solutions

The stability of Gadolinium(III) acetate in aqueous solutions is significantly influenced by pH. In acidic conditions (pH < 2), the gadolinium ion exists predominantly as the aqua ion, [Gd(H₂O)₈]³⁺.[1] As the pH increases, hydrolysis occurs, leading to the formation of aqua-hydroxo complexes. At physiological pH (around 7.4), the stability of gadolinium complexes is crucial, especially in the context of its use in MRI contrast agents. While gadolinium acetate itself is not used as a contrast agent due to the toxicity of free Gd³⁺ ions, this information is vital for the design of stable chelated gadolinium complexes.

Reactivity Profile

Reactivity with Water

Gadolinium metal reacts slowly with cold water and more rapidly with hot water to form gadolinium hydroxide, Gd(OH)₃.[12] While Gadolinium(III) acetate is soluble in water, prolonged exposure to water, especially at elevated temperatures, can lead to hydrolysis.

Reactivity with Acids and Bases

Gadolinium(III) acetate, being a salt of a weak acid (acetic acid) and a relatively weak base (gadolinium hydroxide), will react with strong acids and bases. In the presence of strong acids, the acetate ions will be protonated to form acetic acid. In the presence of strong bases, gadolinium hydroxide will precipitate.

Reactivity with Oxidizing Agents

Lanthanides, including gadolinium, are strong reducing agents in their metallic form.[13] However, in the +3 oxidation state, as in gadolinium(III) acetate, gadolinium is generally stable and does not readily undergo further oxidation. Reactions with strong oxidizing agents would primarily involve the acetate ligand rather than the gadolinium ion under normal conditions.

Caption: Experimental workflow for purity analysis of this compound.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition pathway of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in a thermogravimetric analyzer.

-

Heating Program: Heat the sample from ambient temperature to 1000 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Use a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the temperatures of mass loss events and calculate the percentage mass loss for each step. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

Hygroscopicity Testing by Gravimetric Sorption Analysis

Objective: To quantify the moisture uptake of this compound at various relative humidity (RH) levels.

Methodology:

-

Sample Preparation: Place a known mass of the dried sample in a dynamic vapor sorption (DVS) instrument.

-

Instrument Setup: Equilibrate the sample at a low initial RH (e.g., 0-5%).

-

RH Program: Program the instrument to incrementally increase the RH in defined steps (e.g., 10% increments from 10% to 90% RH) and then decrease it back to the initial RH.

-

Equilibrium Criteria: At each RH step, allow the sample to equilibrate until the rate of mass change is below a specified threshold (e.g., <0.002% in 5 minutes).

-

Data Acquisition: Continuously record the sample mass.

-

Data Analysis: Plot the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity to generate a moisture sorption isotherm.

Handling and Storage

Given its hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere such as argon or nitrogen to prevent moisture absorption.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Conclusion

This technical guide provides a detailed overview of the stability and reactivity of this compound. Its thermal decomposition to gadolinium oxide, hygroscopic nature, and pH-dependent stability in aqueous solutions are key characteristics that influence its application and handling. The provided experimental protocols offer a foundation for researchers to further investigate its properties. A thorough understanding of these characteristics is essential for the effective use of this compound in research and development, particularly in the fields of materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Gadolinium acetate - Wikipedia [en.wikipedia.org]

- 4. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 5. Formation and thermal decomposition of rare-earth carbonates | Semantic Scholar [semanticscholar.org]

- 6. glasp.co [glasp.co]

- 7. researchgate.net [researchgate.net]

- 8. proumid.com [proumid.com]

- 9. CAS 100587-93-7: this compound [cymitquimica.com]

- 10. Gadolinium acetate - Crystal growing [en.crystalls.info]

- 11. researchgate.net [researchgate.net]

- 12. Reactivity of lanthanide complexes: Evaluating starting materials - American Chemical Society [acs.digitellinc.com]

- 13. ck12.org [ck12.org]

Unraveling the Hydration State of Gadolinium(III) Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydration state of gadolinium(III) acetate, a compound of significant interest in medical imaging and materials science. Understanding the nature and number of water molecules coordinated to the gadolinium ion is crucial for controlling its properties and ensuring its efficacy and safety in various applications. This document outlines the key experimental protocols for characterizing the hydration state and presents quantitative data in a structured format.

Introduction to Gadolinium(III) Acetate Hydrates

Gadolinium(III) acetate is a coordination compound that readily forms hydrates, incorporating water molecules into its crystal structure.[1] The most common and well-characterized form is gadolinium(III) acetate tetrahydrate, with the chemical formula Gd(CH₃COO)₃·4H₂O.[2][3] This compound typically appears as a white to off-white crystalline solid and is known to be hygroscopic, meaning it can absorb moisture from the surrounding environment.[1] The water molecules in the hydrate can be bound differently within the crystal lattice, influencing the compound's stability, solubility, and magnetic properties.

Synthesis of Gadolinium(III) Acetate Tetrahydrate

A straightforward and reproducible method for the synthesis of gadolinium(III) acetate tetrahydrate involves the reaction of gadolinium(III) oxide with acetic acid in an aqueous solution.[3]

Experimental Protocol

A simple process for synthesizing gadolinium acetate hydrate involves the following steps:

-

Combine 0.0008 to 0.0012 moles of gadolinium oxide with 35 to 45 mL of analytically pure glacial acetic acid in a reactor.

-

Stir the mixture evenly and reflux at a temperature between 60 and 120 °C until the reaction solution becomes transparent.

-

Add 5.0 to 7.0 mL of deionized water to the reaction solution and continue to stir at 60 to 120 °C until the solution is once again transparent.

-

After the reaction is complete, stop the heating and evaporate the liquid using a rotary evaporator until a solid is obtained.

-

Dry the resulting solid in a vacuum to yield white powdered gadolinium acetate.[1]

Characterization of the Hydration State

Determining the precise number of water molecules and their coordination environment is essential. A combination of analytical techniques is typically employed for a thorough characterization.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for quantifying the water content in a hydrated salt. By monitoring the mass of a sample as a function of temperature, the loss of water molecules can be precisely measured.

3.1.1. Experimental Protocol

A typical TGA experiment for gadolinium(III) acetate tetrahydrate would involve the following parameters:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Mass: 5-10 mg of finely ground gadolinium(III) acetate tetrahydrate.

-

Crucible: Platinum or alumina crucible.

-

Atmosphere: Inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

3.1.2. Expected TGA Profile and Data Interpretation

The thermal decomposition of gadolinium(III) acetate tetrahydrate is expected to occur in distinct stages. Studies on similar lanthanide acetate hydrates, such as holmium acetate tetrahydrate, have shown a two-step dehydration process, suggesting the presence of two types of water molecules with different binding energies.[4] The decomposition temperature range for gadolinium(III) acetate tetrahydrate is reported to be between 120-220 °C.[5]

Table 1: Theoretical and Expected Mass Loss for Gadolinium(III) Acetate Tetrahydrate

| Dehydration Step | Number of Water Molecules Lost | Theoretical Mass Loss (%) | Expected Temperature Range (°C) |

| Step 1 | 3 | 13.29 | ~120 - 180 |

| Step 2 | 1 | 4.43 | ~180 - 220 |

| Total Dehydration | 4 | 17.72 | ~120 - 220 |

| Decomposition of Anhydrous Acetate | - | - | > 400 |

Note: The temperature ranges are estimates based on related compounds and should be confirmed by experimental data.

The final decomposition product upon heating to higher temperatures in an oxidizing atmosphere is gadolinium(III) oxide (Gd₂O₃).[6]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and gadolinium in the compound. This data can be used to experimentally verify the empirical formula, including the number of water molecules.

3.2.1. Experimental Protocol

-

Accurately weigh a small amount of the gadolinium(III) acetate hydrate sample.

-

Submit the sample to a calibrated elemental analyzer for the determination of carbon and hydrogen content.

-

The gadolinium content can be determined by complexometric titration or by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

Table 2: Theoretical Elemental Composition of Gadolinium(III) Acetate Tetrahydrate (Gd(CH₃COO)₃·4H₂O)

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of Compound ( g/mol ) | Theoretical Percentage (%) |

| Gadolinium | Gd | 157.25 | 406.44 | 38.70 |

| Carbon | C | 12.01 | 406.44 | 17.73 |

| Hydrogen | H | 1.01 | 406.44 | 4.22 |

| Oxygen | O | 16.00 | 406.44 | 39.35 |

| Water | H₂O | 18.02 | 406.44 | 17.74 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the vibrational modes of water molecules and the acetate ligands, providing qualitative information about the coordination environment.

3.3.1. Experimental Protocol

-

Prepare a solid sample of gadolinium(III) acetate tetrahydrate for analysis. This can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational bands for water and the acetate groups.

3.3.2. Spectral Interpretation

The presence of water of hydration is typically confirmed by broad absorption bands in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations, and a bending vibration around 1600 cm⁻¹. The presence of multiple, distinct peaks in the O-H stretching region can indicate the existence of crystallographically non-equivalent water molecules with different hydrogen bonding environments. The positions of the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group can provide insights into the coordination mode of the acetate ligands (monodentate, bidentate, or bridging).

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the hydration state of gadolinium(III) acetate.

Conclusion

A thorough understanding of the hydration state of gadolinium(III) acetate is paramount for its successful application. The combination of thermogravimetric analysis, elemental analysis, and FTIR spectroscopy provides a robust methodology for determining the number of water molecules and gaining insights into their coordination. The prevalent form, gadolinium(III) acetate tetrahydrate, can be reliably synthesized and characterized using the protocols outlined in this guide. For professionals in drug development and materials science, precise control and characterization of the hydration state are critical steps in ensuring product quality, stability, and performance.

References

An In-depth Technical Guide to the Safety and Handling of Gadolinium(III) Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Gadolinium(III) acetate hydrate. It is intended for laboratory personnel and professionals involved in drug development who may handle this compound. The information compiled herein is based on available safety data sheets and scientific literature. It is crucial to note that the toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with the utmost care, treating it as a potentially hazardous substance.

Chemical and Physical Properties

This compound is a white crystalline solid.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air, and is slightly soluble in water.[1][2]

| Property | Value |

| Chemical Formula | Gd(CH₃COO)₃ · xH₂O |

| Molecular Weight | 334.39 g/mol (anhydrous)[1][2] |

| Appearance | White crystalline solid[1][2] |

| Specific Gravity | 1.611 g/cm³[1][2] |

| Solubility | Slightly soluble in water[1][2] |

| Odor | Odorless[1] |

Hazard Identification and Classification

This compound is classified as an irritant.[1][3]

-

Hazard Statements:

-

Signal Word: Warning[1]

-

Pictogram:

-

GHS07: Exclamation mark

-

Toxicological Information

The toxicological effects of this compound have not been thoroughly investigated.[1] However, based on available data for gadolinium compounds and the precautionary principle, it should be handled as a substance of potential concern. Free gadolinium ions (Gd³⁺) are known to be toxic.

Acute Toxicity: No specific LD50 data for this compound is available.[1] For comparison, the following data is available for Gadolinium(III) chloride hexahydrate:

Routes of Exposure and Symptoms:

-

Inhalation: Causes irritation to the nose, throat, and respiratory tract.[1]

-

Ingestion: May be harmful if swallowed.[1]

Carcinogenic, Mutagenic, and Teratogenic Effects: There is no data available to suggest that this compound has carcinogenic, mutagenic, or teratogenic effects.[1]

Signaling Pathways and Mechanisms of Toxicity

While specific studies on this compound are limited, research on gadolinium-based contrast agents (GBCAs) and other gadolinium salts provides insights into potential mechanisms of toxicity. The primary concern is the release of free gadolinium ions (Gd³⁺), which can interfere with biological processes.

Interference with Calcium Signaling: Free Gd³⁺ has an ionic radius similar to Ca²⁺, allowing it to compete with and block calcium channels. This can disrupt numerous cellular processes that are dependent on calcium signaling.

Caption: Gadolinium ion (Gd³⁺) blocking calcium channels.

Induction of Oxidative Stress: Gadolinium compounds have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage.

Caption: Pathway of gadolinium-induced oxidative stress.

Activation of Stress-Related Signaling Pathways: Studies on gadolinium chloride have indicated the activation of signaling pathways such as MAPK/ERK and PI3K/Akt, which are involved in cell proliferation, survival, and stress responses.

Caption: Gadolinium activating cellular signaling pathways.

Safe Handling and Storage

Engineering Controls:

-

Handle in an efficient chemical fume hood.[1]

-

Ensure adequate ventilation.[1]

-

Provide appropriate exhaust ventilation at places where dust is formed.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Always wear approved safety glasses with side shields, safety goggles, or a face shield.[1]

-

Skin Protection: Wear chemical-resistant gloves.[1]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator should be worn.[1]

Handling Procedures:

-

Avoid contact with skin and eyes.[1]

-

Avoid formation of dust.[1]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.[1]

-

Keep in a dry and well-ventilated place.[1]

-

It is hygroscopic, so protect from humidity and water.[1]

-

Store away from oxidizing agents.[1]

First Aid Measures

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. Seek medical assistance if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to flush under the eyelids. Get immediate medical attention.[1]

-

Ingestion: Keep the victim calm and seek immediate medical assistance.[1]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation and breathing dust. Ensure adequate ventilation.[1]

-

Environmental Precautions: Do not let the product enter drains or be released into the environment.[1]

-

Containment and Cleanup: Sweep up the material, avoiding raising dust, and place it in a well-marked container for disposal.[1]

Disposal Considerations

Dispose of the material in accordance with local, state, and federal regulations.[1]

Experimental Protocols for Safety Assessment

The following are generalized protocols that can be adapted to assess the in vitro toxicity of this compound.

9.1. Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of the compound on cell viability.

Caption: Workflow for an in vitro cytotoxicity assay.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., V79-4 fibroblasts, HEK293) in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.[5]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and then dilute to various concentrations in cell culture medium.

-

Treatment: Replace the cell culture medium with the medium containing different concentrations of the test compound. Include a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

-

9.2. Oxidative Stress Assessment (ROS and GSH Measurement)

This protocol measures the induction of reactive oxygen species (ROS) and the depletion of glutathione (GSH), key indicators of oxidative stress.

Caption: Workflow for assessing oxidative stress.

-

Methodology for ROS Detection:

-

Cell Preparation and Treatment: Seed cells in a suitable format (e.g., 96-well plate) and treat with this compound for the desired time.

-

Probe Loading: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cells and incubate.[6]

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.[6]

-

-

Methodology for GSH Measurement:

-

Cell Preparation and Treatment: Treat cells with the compound as described above.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

GSH Assay: Use a commercially available GSH assay kit, which typically involves a colorimetric reaction where GSH reacts with a specific reagent (e.g., DTNB).

-

Measurement: Measure the absorbance at the appropriate wavelength. A decrease in absorbance compared to the control indicates GSH depletion.

-

9.3. MAPK/ERK Pathway Activation Assessment (Western Blotting)

This protocol determines if the compound activates the MAPK/ERK signaling pathway by detecting the phosphorylated (activated) form of ERK.

Caption: Western blotting workflow for p-ERK detection.

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for various time points. Then, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK). Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK. The ratio of p-ERK to total ERK indicates the level of pathway activation.[7]

-

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties and the known toxicity of free gadolinium ions. While specific toxicological data for this compound is lacking, the information available for other gadolinium salts suggests potential for adverse health effects. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. Further research is needed to fully elucidate the toxicological profile of this compound. The experimental protocols outlined in this guide provide a framework for conducting such safety assessments.

References

- 1. prochemonline.com [prochemonline.com]

- 2. prochemonline.com [prochemonline.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. In vitro toxicological assessment of gadolinium (III) chloride in V79–4 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Gadolinium(III) Acetate Hydrate as a Precursor for MRI Contrast Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Gadolinium(III) acetate hydrate as a precursor in the synthesis of gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI). Detailed protocols for the synthesis of both small-molecule chelates and nanoparticle-based contrast agents are provided, along with methods for their characterization and a comparative analysis of the properties of commercially available agents.

Introduction to Gadolinium-Based Contrast Agents

Gadolinium-based contrast agents are widely used in clinical MRI to enhance the visibility of internal structures.[1][2] The paramagnetic nature of the gadolinium(III) ion (Gd³⁺), which possesses seven unpaired electrons, significantly shortens the T1 relaxation time of nearby water protons, leading to a brighter signal in T1-weighted images.[3][4] However, free Gd³⁺ is toxic and must be complexed with a chelating ligand to ensure patient safety.[1][2] The stability of this complex is paramount to prevent the release of toxic free gadolinium ions in the body.[1]

This compound serves as a convenient and water-soluble precursor for the synthesis of these contrast agents. Its acetate ligands are readily displaced by stronger chelating agents, such as polyaminocarboxylic acids like DOTA and DTPA, to form highly stable Gd³⁺ complexes.

Data Presentation: Comparative Analysis of Commercial GBCAs

The efficacy and safety of a GBCA are primarily determined by its relaxivity (a measure of its ability to enhance the relaxation rate of water protons) and its stability (related to the structure of the chelating ligand). The following tables summarize these key quantitative parameters for a selection of commercially available MRI contrast agents.

Table 1: Longitudinal (r1) and Transverse (r2) Relaxivity of Selected GBCAs

| Trade Name | Generic Name | Ligand Type | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) |

| Gadavist® | Gadobutrol | Macrocyclic | 4.78 (in human plasma at 1.5 T) | 5.8 (in human plasma at 1.5 T) |

| ProHance® | Gadoteridol | Macrocyclic | 3.80 (in human plasma at 1.5 T) | 4.5 (in human plasma at 1.5 T) |

| Dotarem® | Gadoterate Meglumine | Macrocyclic | 3.32 (in human plasma at 1.5 T) | 4.2 (in human plasma at 1.5 T) |

| MultiHance® | Gadobenate Dimeglumine | Linear | 6.3 (in human plasma at 1.5 T) | 8.2 (in human plasma at 1.5 T) |

| Magnevist® | Gadopentetate Dimeglumine | Linear | 4.1 (in human plasma at 1.5 T) | 5.2 (in human plasma at 1.5 T) |

| Omniscan® | Gadodiamide | Linear | 4.3 (in human plasma at 1.5 T) | 5.4 (in human plasma at 1.5 T) |

Table 2: Stability Constants of Selected GBCAs

| Generic Name | Ligand Type | Thermodynamic Stability Constant (log K) |

| Gadobutrol | Macrocyclic | 25.0 |

| Gadoteridol | Macrocyclic | 23.8 |

| Gadoterate Meglumine | Macrocyclic | 25.6 |

| Gadobenate Dimeglumine | Linear | 22.6 |

| Gadopentetate Dimeglumine | Linear | 22.1 |

| Gadodiamide | Linear | 16.9 |

Experimental Protocols

Protocol 1: Synthesis of a Gd-DTPA-based Contrast Agent using this compound

This protocol describes the synthesis of a gadolinium complex with a diethylenetriaminepentaacetic acid (DTPA) derivative, using this compound as the gadolinium source.[5]

Materials:

-

DTPA-mono-oleyl ester (DTPA-MO)

-

This compound

-

Sodium acetate solution (2M)

-

Deionized water

-

Ethanol

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolution of the Ligand: Dissolve 500 mg of DTPA-MO in 10 mL of deionized water.

-

Addition of Buffer: Add 3 mL of 2M sodium acetate solution to the ligand solution.

-

Preparation of Gadolinium Solution: Dissolve 262 mg of this compound in 4 mL of deionized water.

-

Chelation Reaction: Add the gadolinium acetate solution to the ligand solution and stir the reaction mixture for 30 minutes at ambient temperature.

-

Monitoring the Reaction: The completion of the reaction can be monitored by electrospray ionization mass spectrometry (ESI-MS), observing the disappearance of the peak corresponding to the free ligand and the appearance of the peak for the gadolinium complex.

-

Purification: Purify the resulting gadolinium complex using a preparative HPLC system to obtain the pure product.

Protocol 2: Synthesis of a Gd-DOTA-based Macrocyclic Contrast Agent

This protocol outlines the general procedure for the chelation of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivative with Gd³⁺, which can be sourced from this compound. The initial synthesis of the DOTA derivative is not detailed here but is a prerequisite.

Materials:

-

DOTA-derivative (e.g., DOTA-LAE)[1]

-

This compound